1-hydroxy-2-{(E)-[(4-iodophenyl)imino]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-HYDROXY-2-{[(4-IODOPHENYL)IMINO]METHYL}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-HYDROXY-2-{[(4-IODOPHENYL)IMINO]METHYL}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-iodoaniline with 2-hydroxy-3-methylpyridine-4-carbaldehyde, followed by cyclization and introduction of the cyanide group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-HYDROXY-2-{[(4-IODOPHENYL)IMINO]METHYL}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the imino group can produce an amine .
Scientific Research Applications
1-HYDROXY-2-{[(4-IODOPHENYL)IMINO]METHYL}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-HYDROXY-2-{[(4-IODOPHENYL)IMINO]METHYL}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some chemical properties and biological activities.
Quinoline Derivatives: These compounds also exhibit similar reactivity and applications in various fields.
Uniqueness
1-HYDROXY-2-{[(4-IODOPHENYL)IMINO]METHYL}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its combination of functional groups and the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C20H13IN4O |
---|---|
Molecular Weight |
452.2 g/mol |
IUPAC Name |
(2E)-2-[(4-iodoanilino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H13IN4O/c1-12-15(10-22)19-24-17-4-2-3-5-18(17)25(19)20(26)16(12)11-23-14-8-6-13(21)7-9-14/h2-9,11,23H,1H3/b16-11+ |
InChI Key |
HQDORWLMKPUDKJ-LFIBNONCSA-N |
Isomeric SMILES |
CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C/NC4=CC=C(C=C4)I)C#N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC=C(C=C4)I)C#N |
Origin of Product |
United States |
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